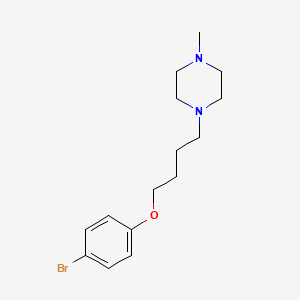
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a chemical compound with the CAS Number: 16151-14-7 . It has a molecular weight of 165.19 and its IUPAC name is 3-acetyl-4,6-dimethyl-2 (1H)-pyridinone .
Molecular Structure Analysis
The InChI code for “3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is 1S/C9H11NO2/c1-5-4-6 (2)10-9 (12)8 (5)7 (3)11/h4H,1-3H3, (H,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a solid compound .Aplicaciones Científicas De Investigación
-
Scientific Field : Organic Chemistry
- Application Summary : “3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a chemical compound used in various organic synthesis processes .
- Methods of Application : This compound is typically used in laboratory settings. The specific methods of application can vary depending on the nature of the experiment or synthesis process .
- Results or Outcomes : The outcomes can vary widely depending on the specific experiment or synthesis process. In general, this compound is used as a building block in the synthesis of more complex organic compounds .
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of 4,6-disubstituted 2-dicyanomethylene-1,2-dihydropyridin-3-carbonitriles, which are precursors of 1,6-naphthyridines .
- Methods of Application : The compound is treated with enaminoketones and the propanedinitrile dimer to yield one regioisomer. Alternatively, it can be treated with (3-chloro-allylidene)-dimethylammonium perchlorates to yield another regioisomer .
- Results or Outcomes : The result of this process is the synthesis of both positional isomers of 4,6-disubstituted 2-dicyanomethylene-1,2-dihydropyridin-3-carbonitriles .
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, which have been investigated for their anti-HIV activity .
- Methods of Application : The compound is used in the synthesis of these derivatives, which are then tested for their ability to inhibit HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
- Results or Outcomes : The results of these studies are not specified in the source, but the implication is that these derivatives may have potential as anti-HIV agents .
-
Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of bis(pyrid-2) derivatives .
- Methods of Application : The compound is oxidized with potassium ferricyanide to yield the bis(pyrid-2) derivatives .
- Results or Outcomes : The results of this process are not specified in the source, but the implication is that these derivatives may have potential as inhibitors of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .
-
Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of various bioactive aromatic compounds .
- Methods of Application : The specific methods of application can vary depending on the nature of the experiment or synthesis process .
- Results or Outcomes : The outcomes can vary widely depending on the specific experiment or synthesis process .
-
Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which have been reported as antiviral agents .
- Methods of Application : The compound is treated with various reagents to yield the desired derivatives .
- Results or Outcomes : The results of these studies are not specified in the source, but the implication is that these derivatives may have potential as antiviral agents .
Propiedades
IUPAC Name |
3-acetyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4H,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZYYMHZCULYSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367861 |
Source


|
| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one | |
CAS RN |
16151-14-7 |
Source


|
| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

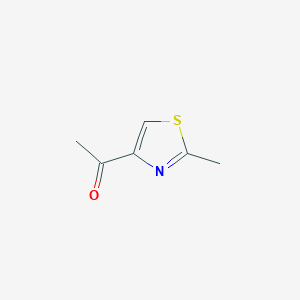


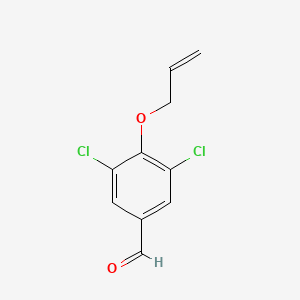


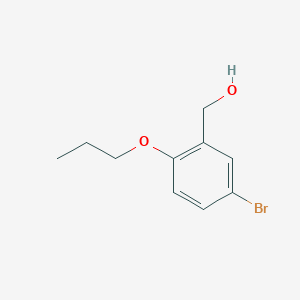
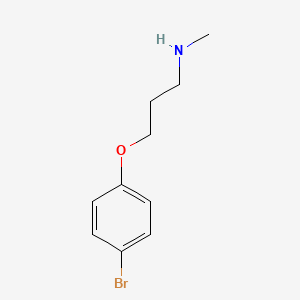
acetate](/img/structure/B1332300.png)

